

# Application of Copper(II) Tartrate in Analytical Chemistry: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Copper(II) tartrate hydrate*

Cat. No.: *B15546573*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

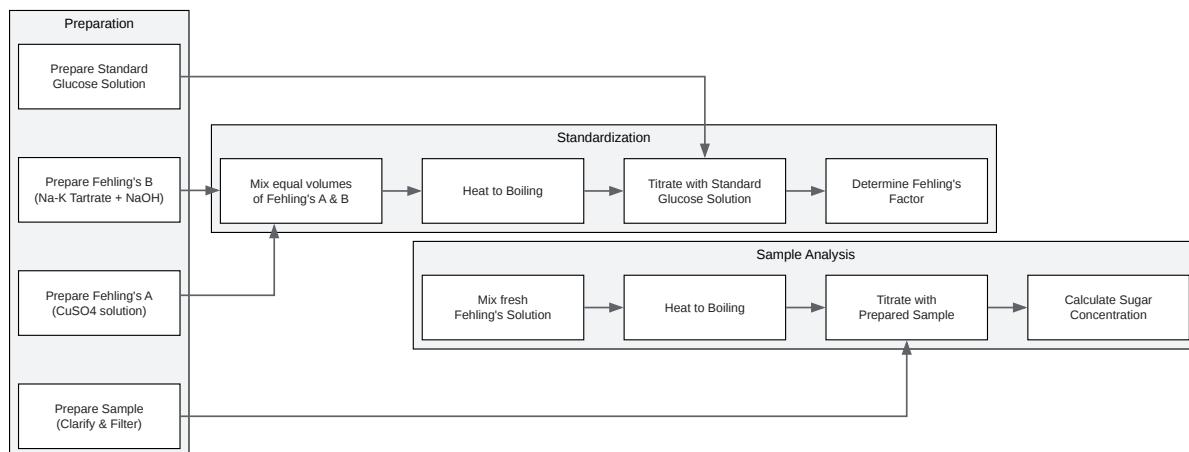
## Introduction

Copper(II) tartrate, a coordination complex of copper(II) ions and tartrate ligands, serves as a versatile and historically significant reagent in analytical chemistry. Its ability to participate in redox reactions and form diastereomeric complexes makes it valuable in both classical and modern analytical techniques. The most prominent application is its role as the key component in Fehling's solution for the determination of reducing sugars. More contemporary applications have emerged in the fields of electrochemical sensing and chiral separations, where the unique properties of the copper(II) tartrate complex are leveraged for high-sensitivity analysis and enantiomeric resolution.

These application notes provide detailed protocols and performance data for the key analytical uses of copper(II) tartrate, aimed at researchers and professionals in scientific and pharmaceutical fields.

## Application 1: Quantitative Determination of Reducing Sugars using the Lane-Eynon Titration Method

The Lane-Eynon method is a classic titrimetric procedure for the quantification of reducing sugars, such as glucose, fructose, and lactose. This method relies on the reduction of the deep


blue copper(II) tartrate complex (Fehling's solution) to a red precipitate of copper(I) oxide by the reducing sugar in a hot alkaline solution. The endpoint is detected by the disappearance of the blue color, often with the aid of an indicator like methylene blue.

## Quantitative Data Presentation

The accuracy of the Lane-Eynon method is dependent on strict adherence to the standardized procedure. The "Fehling's Factor" is a critical parameter, representing the mass of a specific sugar (e.g., glucose) required to completely reduce a known volume of Fehling's solution.

| Parameter      | Value/Range                                        | Notes                                                                |
|----------------|----------------------------------------------------|----------------------------------------------------------------------|
| Analyte        | Reducing Sugars (e.g., Glucose, Fructose, Lactose) | Method is not specific to a single sugar.                            |
| Principle      | Redox Titration                                    | Cu(II) is reduced to Cu(I).                                          |
| Indicator      | Methylene Blue (Internal)                          | Endpoint is the disappearance of the blue color.                     |
| Typical Sample | Fruit juices, honey, molasses, hydrolyzed starch   | Requires sample preparation to remove interferences.                 |
| Titration Time | Should not exceed 3 minutes                        | To prevent auto-reduction of Fehling's solution. <a href="#">[1]</a> |

## Experimental Workflow: Lane-Eynon Titration



[Click to download full resolution via product page](#)

Workflow for the Lane-Eynon method.

## Detailed Experimental Protocol: Lane-Eynon Method

### 1. Reagent Preparation:

- Fehling's Solution A: Dissolve 34.66 g of copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) in distilled water and make up the volume to 500 mL.[\[2\]](#)
- Fehling's Solution B: Dissolve 173 g of potassium sodium tartrate (Rochelle salt,  $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$ ) and 50 g of sodium hydroxide (NaOH) in distilled water and make up the volume to 500 mL.[\[2\]](#)[\[3\]](#)

- Standard Glucose Solution (0.5% w/v): Accurately weigh 0.5 g of anhydrous glucose and dissolve it in 100 mL of distilled water in a volumetric flask.
- Methylene Blue Indicator (1% w/v): Dissolve 1 g of methylene blue in 100 mL of distilled water.

## 2. Standardization of Fehling's Solution:

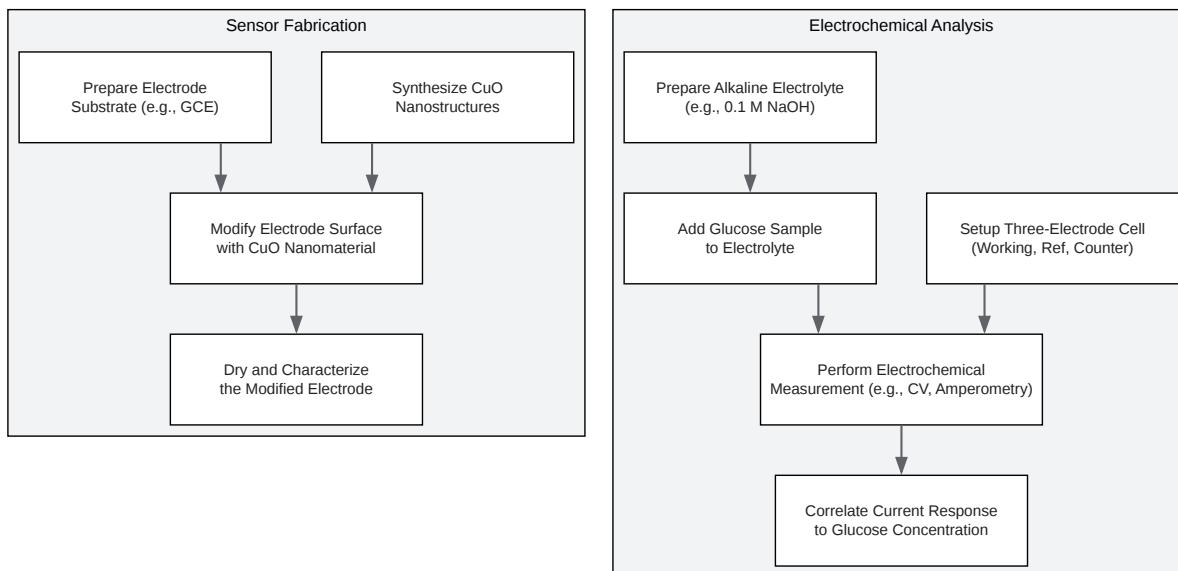
- Pipette 5.0 mL of Fehling's Solution A and 5.0 mL of Fehling's Solution B into a 250 mL conical flask. Add 40 mL of distilled water.
- Fill a burette with the standard glucose solution.
- Heat the Fehling's solution in the flask to boiling on a hot plate.
- While the solution is boiling, add the standard glucose solution from the burette rapidly until the blue color of the solution begins to fade.
- Add 2-3 drops of methylene blue indicator. The solution will turn blue again.
- Continue the titration by adding the glucose solution dropwise until the blue color completely disappears, leaving a brick-red precipitate of copper(I) oxide.
- Record the volume of glucose solution used (Titer value). Repeat the titration at least two more times to get concordant values.
- Calculate Fehling's Factor (mg of glucose per 10 mL of mixed Fehling's solution): Fehling's Factor (F) = (Volume of glucose used in mL) × (Concentration of glucose in mg/mL)

## 3. Titration of Unknown Sample:

- Prepare the sample solution. For sugary products, weigh a known amount, dissolve in water, and clarify using neutral lead acetate followed by potassium oxalate to remove coloring agents and other impurities. Filter and make up to a known volume.
- Perform a preliminary titration as described in the standardization step to determine the approximate volume of the sample solution required.

- Perform an accurate titration. Pipette 10 mL of mixed Fehling's solution into a flask, add a volume of the sample solution from the burette that is 1 mL less than the volume determined in the preliminary titration.
- Heat to boiling and complete the titration as in the standardization step.
- Calculate the concentration of reducing sugar in the sample: % Reducing Sugar (as glucose)  $= (F \times \text{Dilution Factor} \times 100) / (\text{Titer of sample in mL} \times \text{Weight of sample in mg})$

## Application 2: Non-Enzymatic Electrochemical Sensing of Glucose


Copper and its oxides, often in the form of nanoparticles or nanostructures, are excellent catalysts for the electro-oxidation of glucose in alkaline media. This property is exploited to develop highly sensitive non-enzymatic glucose sensors, which offer advantages over enzyme-based sensors in terms of stability, cost, and resistance to environmental factors. The copper(II)/copper(III) redox couple is believed to be the active species that facilitates the oxidation of glucose.

## Quantitative Data Presentation

The performance of non-enzymatic copper-based glucose sensors is evaluated based on their sensitivity, limit of detection (LOD), linear range, and response time.

| Sensor Material                                 | Linear Range (mM) | Limit of Detection (μM) | Sensitivity (μA mM <sup>-1</sup> cm <sup>-2</sup> ) | Reference |
|-------------------------------------------------|-------------------|-------------------------|-----------------------------------------------------|-----------|
| CuO Nanoparticles/Graphene                      | 0.0001 - 0.15     | -                       | -                                                   | [4]       |
| Cu <sub>2</sub> O on Graphene Printed Electrode | 0.1 - 1.0         | 52.7                    | 182.9                                               | [5]       |
| Dendritic Copper on Graphite Film               | 0.025 - 2.7       | 0.68                    | 23237                                               | [5]       |
| CuO Hollow Spheres                              | 0.001 - 16.0      | 1.0                     | 35.2                                                | [4]       |
| Copper-based Microfeathers                      | up to 20.0        | -                       | 1009                                                | [6]       |
| Au-CuO-rGO-MWCNTs                               | 0.0001 - 0.01     | 0.1                     | 61111                                               | [7]       |

## Experimental Workflow: Fabrication and Use of a CuO-based Sensor

[Click to download full resolution via product page](#)

Fabrication and analysis workflow for a CuO sensor.

## Detailed Experimental Protocol: Fabrication of a CuO Nanoparticle-Modified Electrode

This protocol describes a general method for fabricating a non-enzymatic glucose sensor by modifying a glassy carbon electrode (GCE) with copper oxide nanoparticles.

### 1. Materials and Reagents:

- Glassy Carbon Electrode (GCE)

- Copper(II) sulfate ( $\text{CuSO}_4$ ) or Copper(II) acetate
- Sodium hydroxide (NaOH)
- Ascorbic acid (for reduction, if preparing  $\text{Cu}_2\text{O}$ )
- Nafion solution (5%)
- Alumina slurry (for polishing)
- 0.1 M NaOH solution (for electrochemical measurements)
- Glucose standards

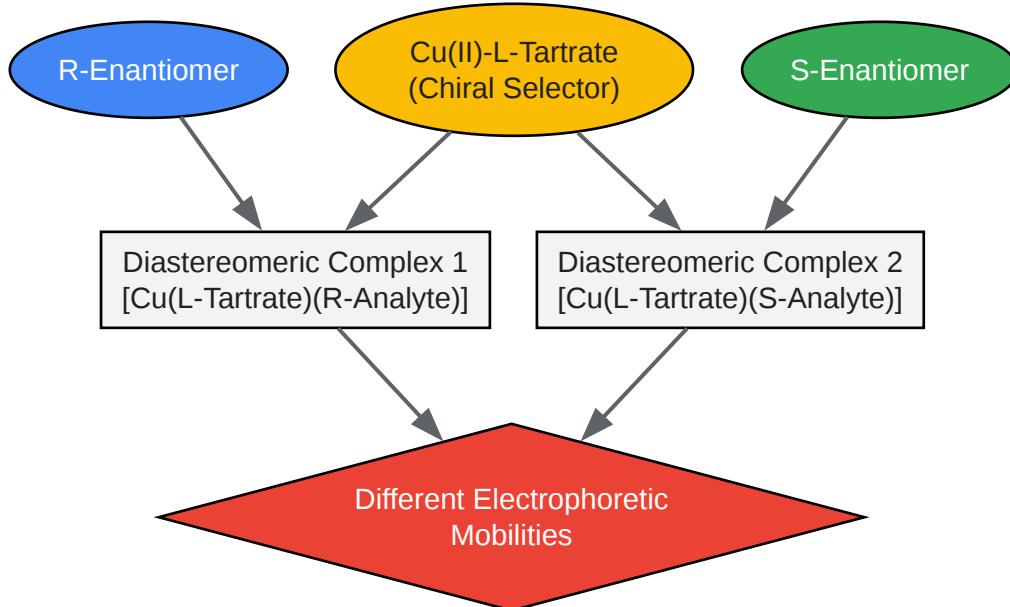
## 2. Electrode Preparation and Modification:

- Polishing the GCE: Polish the bare GCE with 0.3 and 0.05  $\mu\text{m}$  alumina slurry on a polishing pad for 5 minutes each.
- Cleaning: Sonicate the polished electrode in ethanol and deionized water for 5 minutes each to remove any residual alumina particles. Dry the electrode under a nitrogen stream.
- Synthesis of CuO Nanoparticles: CuO nanoparticles can be synthesized via various methods, such as hydrothermal synthesis or precipitation. A simple precipitation method involves adding a NaOH solution dropwise to a heated solution of a copper salt (e.g., copper acetate) under vigorous stirring to precipitate CuO.
- Electrode Modification:
  - Disperse a small amount (e.g., 1 mg) of the synthesized CuO nanoparticles in 1 mL of a water/ethanol solution containing 0.5% Nafion.
  - Sonicate the mixture for 30 minutes to form a homogeneous ink.
  - Drop-cast a small volume (e.g., 5  $\mu\text{L}$ ) of the CuO ink onto the cleaned GCE surface.
  - Allow the electrode to dry at room temperature.

### 3. Electrochemical Measurement of Glucose:

- Set up a standard three-electrode electrochemical cell containing 0.1 M NaOH as the supporting electrolyte. Use the fabricated CuO/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
- Record a cyclic voltammogram (CV) in the absence of glucose to observe the electrochemical behavior of the modified electrode.
- Add a known concentration of glucose to the electrolyte solution.
- Record the CV or amperometric response. An increase in the anodic peak current (typically around +0.3 to +0.6 V vs. Ag/AgCl) will be observed, corresponding to the electro-oxidation of glucose.
- Generate a calibration curve by plotting the current response versus the glucose concentration over the desired range.

## Application 3: Chiral Separation by Ligand-Exchange Capillary Electrophoresis


Copper(II) tartrate can be used as a chiral selector in capillary electrophoresis (CE) for the enantiomeric separation of racemic compounds, particularly those containing carboxyl and hydroxyl groups, such as malic acid. The principle relies on the formation of transient, diastereomeric ternary complexes between the copper(II)-L-tartrate complex and the enantiomers of the analyte. These diastereomeric complexes have different stabilities and/or electrophoretic mobilities, enabling their separation in an electric field.

## Quantitative Data Presentation

The effectiveness of a chiral CE separation is measured by the resolution ( $R_s$ ) between the enantiomer peaks.

| Parameter       | Condition                                | Result                         | Reference |
|-----------------|------------------------------------------|--------------------------------|-----------|
| Analyte         | DL-Malic Acid                            | Baseline separation            | [8]       |
| Chiral Selector | Copper(II)-L-Tartrate                    | Forms diastereomeric complexes | [8]       |
| Running Buffer  | 1 mM CuSO <sub>4</sub> + 1 mM L-Tartrate | pH 5.1                         | [8]       |
| Applied Voltage | -20 kV                                   | -                              | [8]       |
| Temperature     | 30 °C                                    | -                              | [8]       |
| Resolution (Rs) | ~4.0                                     | Excellent separation           | [8]       |

## Logical Diagram: Principle of Chiral Separation



[Click to download full resolution via product page](#)

Principle of ligand-exchange chiral separation.

## Detailed Experimental Protocol: Chiral Separation of Malic Acid

This protocol is adapted for the separation of D- and L-malic acid using a copper(II)-L-tartrate selector.

#### 1. Reagents and Equipment:

- Capillary Electrophoresis (CE) system with a UV detector.
- Fused-silica capillary (e.g., 50  $\mu\text{m}$  i.d., 375  $\mu\text{m}$  o.d., ~50 cm total length).
- Copper(II) sulfate ( $\text{CuSO}_4$ ).
- L-Tartaric acid.
- DL-Malic acid standard.
- Sodium hydroxide ( $\text{NaOH}$ ) and hydrochloric acid ( $\text{HCl}$ ) for pH adjustment.

#### 2. Preparation of the Background Electrolyte (BGE):

- Prepare a 1 mM solution of  $\text{CuSO}_4$  in deionized water.
- Prepare a 1 mM solution of L-tartaric acid in deionized water.
- Mix equal volumes of the  $\text{CuSO}_4$  and L-tartaric acid solutions.
- Adjust the pH of the final mixture to 5.1 using dilute  $\text{NaOH}$  or  $\text{HCl}$ .
- Degas the BGE by sonication or vacuum filtration before use.

#### 3. Capillary Conditioning:

- Before the first use, rinse the new capillary sequentially with 1.0 M  $\text{NaOH}$  (20 min), deionized water (10 min), and the BGE (20 min).
- Between runs, rinse the capillary with 0.1 M  $\text{NaOH}$  (2 min), deionized water (2 min), and BGE (3 min) to ensure reproducible migration times.

#### 4. Sample Preparation and Analysis:

- Dissolve the DL-malic acid standard in the BGE to a suitable concentration (e.g., 1 mg/mL).
- Introduce the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Place the capillary ends into the BGE vials.
- Apply a voltage of -20 kV and maintain the capillary temperature at 30 °C.
- Monitor the separation at a suitable wavelength (e.g., 280 nm for direct detection of the complex).
- The two enantiomers of malic acid will be resolved as distinct peaks in the electropherogram.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [egyankosh.ac.in](http://egyankosh.ac.in) [egyankosh.ac.in]
- 2. [grokipedia.com](http://grokipedia.com) [grokipedia.com]
- 3. Fehling Solution: Formula, Test, Preparation, Uses & Examples [vedantu.com]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Cu<sub>2</sub>O-Based Electrochemical Biosensor for Non-Invasive and Portable Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation based on ligand-exchange capillary electrophoresis using a copper(II)-L-ornithine ternary complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. Formation of Fehling's Solution [unacademy.com]
- To cite this document: BenchChem. [Application of Copper(II) Tartrate in Analytical Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546573#application-of-copper-ii-tartrate-in-analytical-chemistry>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)